N-Nitroso-N-methylurethane
Overview
Description
N-Nitroso-N-methylurethane is a chemical compound classified as a N-nitrosated carbamate ester. It is known for its toxic and potentially carcinogenic properties. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity .
Mechanism of Action
Target of Action
N-Nitroso-N-methylurethane, also known as methylnitrosourethane or nitrosomethylurethane, primarily targets nucleobases in nucleic acids . It is an alkylating agent and exhibits its toxicity by transferring its methyl group to these nucleobases .
Mode of Action
The compound interacts with its targets (nucleobases in nucleic acids) through a process known as alkylation . This interaction involves the transfer of a methyl group from the compound to the nucleobases, which can lead to AT:GC transition mutations .
Biochemical Pathways
The compound’s ability to cause at:gc transition mutations suggests that it may disrupt normal dna replication and transcription processes, potentially leading to abnormal cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action are significant. As a potent carcinogen, mutagen, and teratogen, the compound can cause a variety of harmful effects . These include the induction of various cancers in animal models, such as squamous cell carcinomas of the forestomach, sarcomas and gliomas of the brain, adenocarcinomas of the pancreas, mammary carcinomas, leukemia, and lymphomas . It is also teratogenic and embryotoxic, resulting in craniofacial (cleft palate) and skeletal defects, fetal growth retardation, and increased fetal resorption .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is unstable at temperatures beyond 20 °C and is somewhat shock-sensitive . It is also incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . These factors can affect the compound’s stability and its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-methylurethane plays a role in biochemical reactions, particularly in the lung surfactant system . It interacts with enzymes, proteins, and other biomolecules, affecting their function and the nature of their interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurethane can be synthesized through the nitrosation of N-methylurethane. This process typically involves the reaction of N-methylurethane with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylurethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
N-Nitroso-N-methylurethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It serves as a model compound for studying the effects of nitrosamines on biological systems.
Industry: It is used in the development of new materials and as a standard for analytical methods.
Comparison with Similar Compounds
N-Nitroso-N-methylurea: Another nitrosated compound with similar carcinogenic properties.
N-Nitroso-N-ethylurethane: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: N-Nitroso-N-methylurethane is unique due to its specific reactivity and the types of mutations it induces. Its ability to act as a direct-acting alkylating agent makes it particularly valuable in research focused on understanding the mechanisms of carcinogenesis .
Properties
IUPAC Name |
ethyl N-methyl-N-nitrosocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBWLYZCDDYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021472 | |
Record name | N-Nitroso-N-methylurethane | |
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Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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Record name | N-Nitroso-N-methylurethane | |
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Boiling Point |
BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |
Record name | N-Nitroso-N-methylurethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |
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Solubility |
Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |
Record name | N-Nitroso-N-methylurethane | |
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Density |
1.133 at 20 °C/4 °C | |
Record name | N-Nitroso-N-methylurethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |
Record name | N-Nitroso-N-methylurethane | |
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Record name | N-Nitroso-N-methylurethane | |
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Mechanism of Action |
In this study, the biochemical mechanisms by which N-nitroso-N-methylurethane (NNMU) induces acute lung injury are examined. Polymorphonuclear neutrophil infiltration into the lungs first appears in the bronchoalveolar lavage (BAL) fluid 24 hr after NNMU injection (10.58 +/- 3.00% of total cells; P < 0.05 vs. control animals). However, NNMU-induced elevation of the alveolar-arterial O2 difference requires 72 hr to develop. Daily intraperitoneal injections of the inducible nitric oxide (. NO) synthase (iNOS)-selective inhibitor aminoguanidine (AG) initiated 24 hr after NNMU administration improve the survival of NNMU-treated animals. However, AG administration initiated 48 or 72 hr after NNMU injection does not significantly improve the survival of NNMU-treated animals. These results suggest that NO participates in events that occur early in NNMU-induced acute lung injury. BAL cells isolated from rats 24 and 48 hr after NNMU injection produce elevated NO and express iNOS during a 24-hr ex vivo culture. AG attenuates NO production but does not affect iNOS expression, whereas actinomycin D prevents iNOS expression and attenuates NO production by BAL cells during this ex vivo culture. These results suggest that NNMU-derived BAL cells can stimulate iNOS expression and NO production during culture. In 48-hr NNMU-exposed rats, iNOS expression is elevated in homogenates of whole lavaged lungs but not in BAL cells derived from the same lung. These findings suggest that the pathogenic mechanism by which NNMU induces acute lung injury involves BAL cell stimulation of iNOS expression and NO production in lung tissue. | |
Record name | N-Nitroso-N-methylurethane | |
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Color/Form |
Yellow to pink oil, Light colored liquid | |
CAS No. |
615-53-2 | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |
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Record name | N-Methyl-N-nitrosourethane | |
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Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |
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Record name | N-Nitroso-N-methylurethane | |
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Record name | Ethyl methylnitrosocarbamate | |
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Record name | N-METHYL-N-NITROSOURETHANE | |
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Record name | N-Nitroso-N-methylurethane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Nitroso-N-methylurethane induce tumor formation?
A1: NMU is a potent alkylating agent. While the precise mechanisms leading to tumor formation are complex and remain under investigation, NMU is known to induce DNA damage through alkylation, primarily at the O6 position of guanine. This damage, if not repaired correctly, can lead to mutations and ultimately contribute to cancer development. [] ()
Q2: What are the typical sites of tumor development following this compound exposure?
A2: NMU is known to induce tumors at various sites depending on the species, dosage, and route of administration. Studies have reported NMU-induced tumors in the stomach, respiratory tract (nasal cavity, trachea, lungs), and central nervous system of experimental animals. [, , , ] (, , , )
Q3: How does this compound induce acute lung injury?
A3: NMU primarily targets alveolar epithelial cells, causing necrosis and disrupting the integrity of the alveolar-capillary barrier. This leads to pulmonary edema, inflammation, and impaired gas exchange, resembling the pathophysiology of acute respiratory distress syndrome (ARDS) in humans. [, , , , , , ] (, , , , , , )
Q4: Does this compound impact lung surfactant?
A4: Yes, NMU-induced lung injury significantly affects pulmonary surfactant, a complex mixture of lipids and proteins crucial for maintaining alveolar stability. Studies demonstrate that NMU exposure leads to quantitative and qualitative changes in surfactant, including reduced disaturated phosphatidylcholine (DSPC) levels, altered phospholipid composition, and impaired surface tension-reducing properties, ultimately contributing to lung dysfunction. [, , , , , ] (, , , , , )
Q5: Does Nitric Oxide (NO) play a role in this compound-induced lung injury?
A5: Research indicates that NO, a signaling molecule, is involved in the early stages of NMU-induced lung injury. Studies have shown that inhibiting NO synthase (NOS), the enzyme responsible for NO production, can attenuate lung damage and improve survival rates in animal models. This suggests a potential role for NO in the inflammatory response and pathogenesis of NMU-induced acute lung injury. [, ] (, )
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of NMU is C4H8N2O3, and its molecular weight is 132.12 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research papers do not detail specific spectroscopic data (e.g., NMR, IR) for NMU, such information can be found in chemical databases and publications focusing on the synthesis and characterization of this compound.
A7: The provided research primarily focuses on the biological effects of NMU. Information regarding its material compatibility, stability under various conditions, and potential catalytic properties falls outside the scope of these studies.
A7: The provided research focuses on in vivo and in vitro studies of NMU. While computational chemistry approaches can offer valuable insights into the compound's interactions with biological targets and predict the effects of structural modifications on its activity, these specific aspects are not explored in the provided research papers.
A7: The provided research does not delve into the specific stability characteristics of NMU or explore formulation strategies to improve its stability, solubility, or bioavailability.
A7: NMU is classified as a potent carcinogen and requires strict handling and disposal procedures according to relevant safety regulations and guidelines. The provided research primarily focuses on the compound's biological effects, and detailed information about specific SHE regulations is not extensively discussed.
A7: While the research focuses on the biological effects of NMU, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) profiles are not explicitly provided in these studies.
Q8: What in vitro models are used to study the effects of this compound?
A8: Researchers have utilized various in vitro models, including organ cultures of rat stomach mucosa [], human B-lymphocyte cell lines [], and continuous cultures of epithelial cells from injured rabbit lungs [], to investigate the cytotoxic, mutagenic, and DNA-damaging effects of NMU.
Q9: What in vivo models are commonly used to study this compound-induced acute lung injury?
A9: The most commonly used in vivo model to study NMU-induced acute lung injury involves subcutaneous injections of NMU in various animal models, particularly rats and rabbits. These models reliably reproduce key features of acute lung injury observed in humans, including alveolar epithelial cell damage, pulmonary edema, inflammation, and impaired gas exchange, making them suitable for studying the pathogenesis and potential therapeutic interventions for acute respiratory distress syndrome (ARDS). [, , , , , , , , , , , , , , , ]
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